molecular formula C10H9NO2 B3045188 Quinoline, 2-methoxy-, 1-oxide CAS No. 10285-99-1

Quinoline, 2-methoxy-, 1-oxide

Cat. No.: B3045188
CAS No.: 10285-99-1
M. Wt: 175.18 g/mol
InChI Key: ZDLFCJDUXFTNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 2-methoxy-, 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself is known for its wide range of biological and pharmacological activities. The addition of a methoxy group at the 2-position and an oxide group at the 1-position modifies its chemical properties, potentially enhancing its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 2-methoxy-, 1-oxide, can be achieved through various methods. Common synthetic routes include:

    Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds.

    Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.

    Friedlander Synthesis: This method involves the condensation of 2-aminobenzaldehyde with carbonyl compounds.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions: Quinoline, 2-methoxy-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxide group back to a quinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

Quinoline, 2-methoxy-, 1-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 2-methoxy-, 1-oxide involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    2-Methoxyquinoline: Lacks the oxide group but retains the methoxy group.

    Quinoline N-oxide: Similar oxidation state but without the methoxy group.

Uniqueness: Quinoline, 2-methoxy-, 1-oxide is unique due to the presence of both the methoxy and oxide groups, which can enhance its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-methoxy-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLFCJDUXFTNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[N+](C2=CC=CC=C2C=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466828
Record name Quinoline, 2-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-99-1
Record name Quinoline, 2-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline, 2-methoxy-, 1-oxide
Reactant of Route 2
Reactant of Route 2
Quinoline, 2-methoxy-, 1-oxide
Reactant of Route 3
Reactant of Route 3
Quinoline, 2-methoxy-, 1-oxide
Reactant of Route 4
Reactant of Route 4
Quinoline, 2-methoxy-, 1-oxide
Reactant of Route 5
Quinoline, 2-methoxy-, 1-oxide
Reactant of Route 6
Reactant of Route 6
Quinoline, 2-methoxy-, 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.